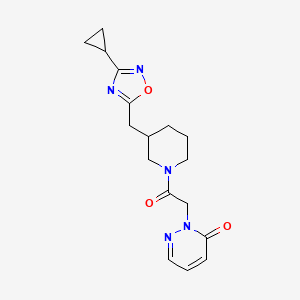![molecular formula C13H17Cl2NO B2444649 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1795278-26-0](/img/structure/B2444649.png)
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride” is a bicyclic compound with a chlorine atom attached to a phenyl group, and a hydroxyl group attached to the bicyclic structure. The presence of the azabicyclo[3.2.1]octane structure suggests that it might have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Bicyclic compounds like this can undergo a variety of reactions, including oxidation and rearrangement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the hydroxyl group might make it more polar, and the chlorine atom might make it more reactive .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and characterization of similar compounds, like (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, involve techniques such as NMR and HRMS spectroscopy, with crystal structure analysis done through X-ray crystallography. This process helps in understanding the molecular configuration and intermolecular interactions of such compounds (Wu, Guo, Zhang, & Xia, 2015).
Conformational Studies
- Comparative conformational studies of related compounds, like α and β epimers of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol, utilize the Molecular Mechanics Method (MM2). Such studies help in understanding the preferred molecular conformations and their stability, which is crucial for determining the compound's potential applications (Arias, Gálvez, & Somoza, 1990).
Structural Derivatives Study
- Research on the synthesis and structural study of esters derived from related compounds, such as 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid, is conducted using IR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure, conformation, and possible interactions, which are essential for developing new derivatives with specific properties (Diez et al., 1991).
Pharmacological Potential
- Although specific to a different compound, studies on SCH 486757, a derivative of 8-azabicyclo[3.2.1]octan-3-ol, in humans reveal novel metabolites formed and their metabolic pathways. This kind of research is crucial for understanding the pharmacological and toxicological profiles of related compounds (Penner et al., 2010).
Catalytic Applications
- Recent studies have shown that homologues of hydroxylamine 8-Azabicyclo[3.2.1]octan-8-ol can efficiently catalyze the oxidation of secondary alcohols using molecular oxygen, indicating potential applications in catalysis (Toda et al., 2023).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11;/h1-4,11-12,15-16H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIRHICAFUANRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2444572.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2444576.png)

![N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2444578.png)

![ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444582.png)
![Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2444583.png)
![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)
![1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444586.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2444587.png)
![N-allyl-5-nitrobenzo[d]oxazol-2-amine](/img/structure/B2444588.png)
